![molecular formula C21H17ClOS B12575258 Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- CAS No. 209391-60-6](/img/structure/B12575258.png)
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a sulfinyl group, a chlorine atom, and a diphenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- typically involves multiple steps. One common method includes the reaction of 1-chloro-2,2-diphenylethene with a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-2-(2,2-diphenylethenyl): Similar structure but lacks the sulfinyl group.
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfonyl]-4-methyl-: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- imparts unique chemical properties, such as its ability to undergo specific redox reactions. This distinguishes it from similar compounds and makes it valuable for certain applications in research and industry.
Propiedades
Número CAS |
209391-60-6 |
|---|---|
Fórmula molecular |
C21H17ClOS |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
1-(1-chloro-2,2-diphenylethenyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C21H17ClOS/c1-16-12-14-19(15-13-16)24(23)21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
BVJZDNKVZDVNOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


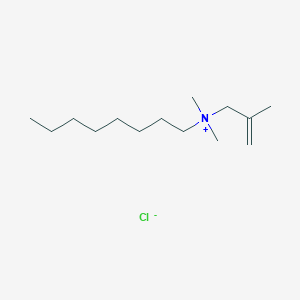
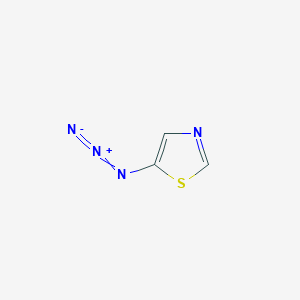
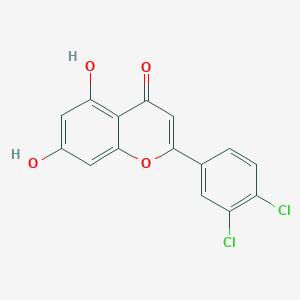
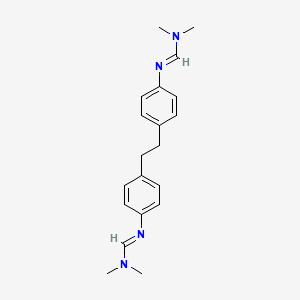
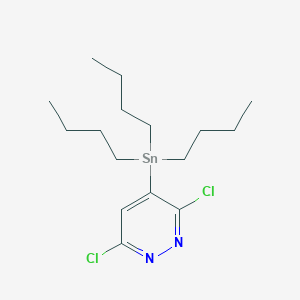
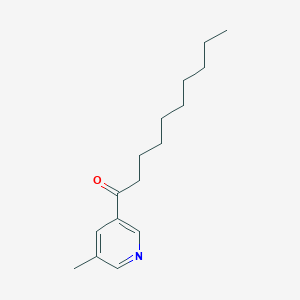
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
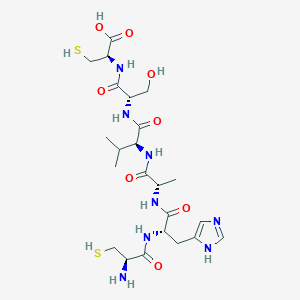
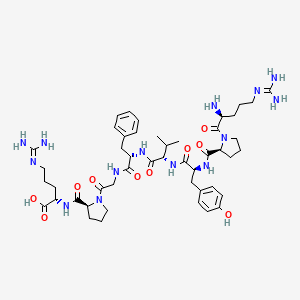
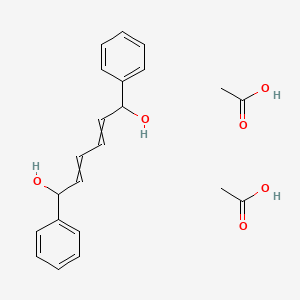
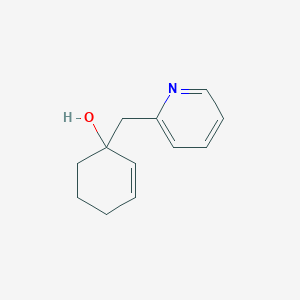
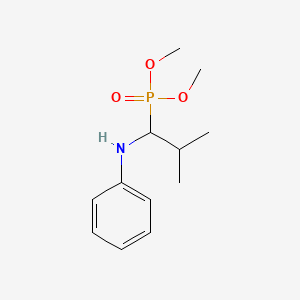
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
